

2-Chloro-6-methylnicotinonitrile physical and chemical properties.

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Compound of Interest

Compound Name: 2-Chloro-6-methylnicotinonitrile

Cat. No.: B046695

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In-Depth Technical Guide to 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of **2-Chloro-6-methylnicotinonitrile**, a key heterocyclic intermediate in organic synthesis. This document consolidates available data on its properties, provides a detailed experimental protocol for its preparation, and includes predicted spectroscopic information to support researchers in its application.

Core Physical and Chemical Properties

2-Chloro-6-methylnicotinonitrile, also known as 2-Chloro-6-methyl-3-pyridinecarbonitrile, is a solid, substituted pyridine derivative. Its core characteristics are summarized in the table below. While some physical properties are predicted based on its structure, experimentally determined values are included where available.

Property	Value	Source
CAS Number	28900-10-9	
Molecular Formula	C ₇ H ₅ ClN ₂	
Molecular Weight	152.58 g/mol	[1]
Appearance	Solid (predicted)	[1]
Melting Point	114-116 °C	
Boiling Point	140-145 °C	
Solubility	Limited solubility in water, soluble in some organic solvents.	[1]
Predicted Boiling Point	270 - 280 °C	[1]

Synthesis of 2-Chloro-6-methylnicotinonitrile

A reliable method for the synthesis of **2-Chloro-6-methylnicotinonitrile** involves the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride. This procedure offers a high yield of the desired product.

Experimental Protocol

Materials:

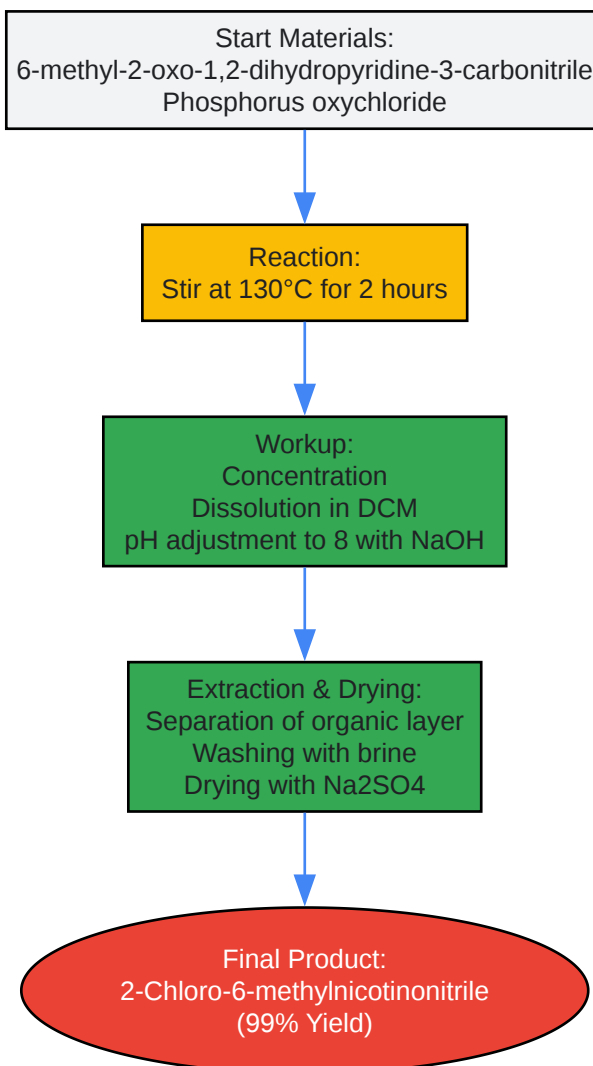
- 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- 4M Sodium hydroxide (NaOH) solution
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction vessel, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol).
- Add phosphorus oxychloride (652g, 4250mmol) to the vessel.
- Heat the mixture to 130°C and stir for 2 hours.
- After the reaction is complete, concentrate the reaction solution to obtain a residue.
- Dissolve the residue in dichloromethane.
- Adjust the pH of the solution to 8 by adding 4M sodium hydroxide solution.
- Separate the organic layer.
- Wash the organic layer with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Distill the solvent under reduced pressure to obtain **2-Chloro-6-methylnicotinonitrile** (51.0g, 99% yield).

Diagram of the Synthetic Workflow:

Synthesis of 2-Chloro-6-methylnicotinonitrile



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A flowchart illustrating the synthesis of **2-Chloro-6-methylnicotinonitrile**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Chloro-6-methylnicotinonitrile** is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chloro-6-methylnicotinonitrile** in CDCl₃ has been reported with the following chemical shifts (δ) and coupling constants (J):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.65	singlet (s)	3H	-CH ₃
7.24	doublet (d)	1H	Pyridine-H (J=8.0Hz)
7.89	doublet (d)	1H	Pyridine-H (J=8.0Hz)

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for the seven distinct carbon atoms in the molecule. The approximate chemical shift ranges for these carbons are provided below.

Carbon Type	Predicted Chemical Shift (ppm)
Methyl Carbon (-CH ₃)	20 - 30
Nitrile Carbon (-C≡N)	115 - 125
Aromatic Carbons (C-H)	120 - 140
Aromatic Carbons (C-Cl, C-C)	140 - 160

Predicted Infrared (IR) Spectroscopy

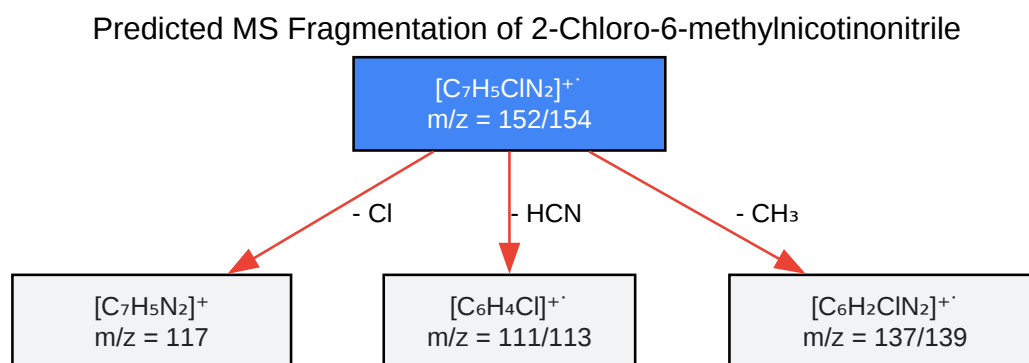
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~2220 - 2230	C≡N (nitrile) stretch
~1600 - 1450	C=C and C=N (aromatic ring) stretches
~1400 - 1350	C-H (methyl) bend
~800 - 700	C-Cl stretch

Predicted Mass Spectrometry (MS)

In a mass spectrum, **2-Chloro-6-methylnicotinonitrile** is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Diagram of Predicted Fragmentation Pathway:



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A diagram showing the predicted major fragmentation pathways.

Reactivity and Potential Applications

2-Chloro-6-methylnicotinonitrile is a versatile intermediate in organic synthesis. The chloro and nitrile functionalities provide reactive sites for a variety of chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

While specific biological activities or signaling pathway involvements for **2-Chloro-6-methylnicotinonitrile** are not extensively documented, the nicotinonitrile scaffold is present in a number of biologically active compounds with applications as anticancer, antimicrobial, and antiviral agents. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Handling and Storage

2-Chloro-6-methylnicotinonitrile should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[1]

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References

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